
Ethyl 2-fluoro-5-iodobenzoate
Overview
Description
Ethyl 2-fluoro-5-iodobenzoate is an organic compound with the molecular formula C9H8FIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a fluorine and an iodine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-5-iodobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-fluoro-5-iodobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct iodination of ethyl 2-fluorobenzoate using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This reaction is usually performed in an organic solvent like dichloromethane or acetonitrile, and the reaction mixture is stirred at room temperature until the iodination is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-5-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of compounds like ethyl 2-fluoro-5-azidobenzoate or ethyl 2-fluoro-5-cyanobenzoate.
Reduction: Formation of ethyl 2-fluoro-5-iodobenzyl alcohol.
Oxidation: Formation of 2-fluoro-5-iodobenzoic acid.
Scientific Research Applications
Ethyl 2-fluoro-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of fluorinated aromatic compounds.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-5-iodobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways.
Comparison with Similar Compounds
Ethyl 2-fluoro-5-iodobenzoate can be compared with other halogenated benzoates, such as:
- Ethyl 2-chloro-5-iodobenzoate
- Ethyl 2-bromo-5-iodobenzoate
- Ethyl 2-fluoro-5-bromobenzoate
Uniqueness
The presence of both fluorine and iodine atoms in this compound makes it unique compared to other halogenated benzoates. Fluorine atoms can significantly alter the electronic properties of the molecule, while iodine atoms can enhance its reactivity in substitution reactions. This combination of halogens provides a distinct set of chemical properties that can be exploited in various research applications.
Biological Activity
Ethyl 2-fluoro-5-iodobenzoate is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . It features a fluorine atom at the 2-position and an iodine atom at the 5-position of the benzoate ring, contributing to its unique chemical reactivity and biological properties. The presence of these halogens enhances its binding affinity and specificity towards various biological targets, making it a candidate for drug development and biochemical assays.
The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. Its mechanism of action can vary based on its application:
- Enzyme Interaction : The compound may act as a substrate or inhibitor for certain enzymes, influencing their activity through competitive or non-competitive inhibition. The halogen atoms can modulate the compound's reactivity and binding characteristics.
- Biochemical Assays : It is utilized as a probe in biochemical assays to study enzyme-substrate interactions, particularly in the context of drug design targeting specific enzymes or receptors.
- Pharmacological Potential : this compound is investigated for its potential in developing pharmaceuticals aimed at various diseases, including cancer and bacterial infections. Its structural features allow it to influence biochemical pathways effectively .
Case Studies and Experimental Data
Recent studies have highlighted the compound's efficacy in various biological assays:
- Inhibition Studies : In vitro assays demonstrated that this compound exhibited significant inhibitory activity against certain enzymes involved in DNA replication and repair. For instance, it was evaluated against E. coli DNA gyrase and topoisomerase IV, showing promising results in inhibiting these targets .
- Antimicrobial Activity : The compound was tested against clinically relevant Gram-negative bacteria, displaying robust growth inhibition, particularly against E. coli and Klebsiella pneumoniae. The minimal inhibitory concentrations (MIC) were recorded, demonstrating its potential as an antimicrobial agent .
Comparative Analysis with Analogues
A comparative analysis with related compounds highlights the unique properties of this compound:
Compound Name | Structural Differences | Biological Activity |
---|---|---|
Ethyl 2-amino-3-fluoro-5-iodobenzoate | Amino group substitution | Varies significantly |
Methyl 2-amino-5-chloro-3-iodobenzoate | Chlorine instead of fluorine | Different binding profile |
Ethyl 2-fluoro-4-iodobenzoate | Different substitution pattern | Altered reactivity |
This table illustrates how variations in substitution patterns can lead to differing biological activities, underscoring the importance of structural features in determining pharmacological effects.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Ethyl 2-fluoro-5-iodobenzoate, and how can reaction conditions be optimized for yield?
- Methodology : The compound is commonly synthesized via Grignard reactions or cross-coupling methodologies. For example, a Grignard-based protocol (GP1) involves reacting this compound with 1.3 M iPrMgCl·LiCl in THF and butanal under inert conditions. Key variables include stoichiometric ratios, solvent choice (e.g., THF for stability), and temperature control. Purification via flash chromatography (gradient: 0–40% ethyl acetate in cyclohexane) yields ~48% product. Optimization requires iterative testing of catalyst concentrations and reaction times .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) identifies fluorine and iodine substituents, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical). Key spectral markers include downfield shifts for aromatic protons adjacent to electronegative groups (F, I) in NMR and distinct fragmentation patterns in MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Methodology : Discrepancies often arise from variations in reagent purity (e.g., Grignard reagent stability), moisture control, or chromatography conditions. Systematic replication studies should document raw data (e.g., TLC/Rf values, solvent batches) and employ statistical analysis (e.g., ANOVA) to isolate critical variables. Open sharing of protocols, including detailed solvent gradients and drying steps, enhances reproducibility .
Q. What experimental challenges arise in utilizing this compound as a precursor for radiopharmaceuticals (e.g., ¹⁸F-labeled PDE2A inhibitors)?
- Methodology : Radiosynthesis requires isotopic substitution (e.g., replacing iodine with ¹⁸F) under stringent anhydrous conditions. Challenges include minimizing radiolysis (via cryogenic handling) and optimizing radiochemical yield (RCY) through precursor design. Preclinical evaluation involves autoradiography and PET imaging to validate target binding, necessitating collaboration between synthetic chemists and pharmacologists .
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing fluorine and iodine groups activate the aromatic ring toward electrophilic substitution but may deactivate it in some coupling reactions. Density Functional Theory (DFT) calculations can predict reactive sites, while experimental screening (e.g., Suzuki-Miyaura coupling with varying palladium catalysts) identifies optimal conditions. Spectroscopic monitoring (e.g., in situ IR) tracks intermediate formation .
Q. Methodological and Reproducibility Considerations
Q. What steps ensure reproducibility in synthesizing and characterizing this compound?
- Methodology : Document all procedural details, including inert atmosphere setup (e.g., Schlenk line use), solvent drying methods (e.g., molecular sieves), and chromatography parameters (column dimensions, flow rates). Provide raw spectral data (e.g., NMR FID files) and video recordings of critical steps (e.g., crystallization) to aid replication .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodology : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Compare degradation products (e.g., de-iodination or ester hydrolysis) using LC-MS. Recommend storage in amber vials under argon at −20°C for long-term stability, aligning with guidelines for halogenated benzoates .
Q. Data Analysis and Reporting Standards
Q. How can researchers ethically address safety concerns when handling this compound?
- Methodology : Follow institutional protocols for halogenated compounds, including fume hood use, PPE (nitrile gloves, lab coats), and waste disposal (segregate halogenated waste). Reference Safety Data Sheets (SDS) for acute toxicity (e.g., LD50 data) and emergency procedures (e.g., eye irrigation protocols) .
Q. What frameworks (e.g., FINER, PICOT) are suitable for structuring research questions on this compound’s applications?
- Methodology : Use the PICOT framework to define:
Properties
IUPAC Name |
ethyl 2-fluoro-5-iodobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRYAGFJSZGCAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00998559 | |
Record name | Ethyl 2-fluoro-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00998559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773136-66-6 | |
Record name | Ethyl 2-fluoro-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00998559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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